molecular formula C22H19N3O3 B246001 N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B246001
M. Wt: 373.4 g/mol
InChI Key: XXZBSZVWGGHPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both oxazole and pyridine rings in its structure contributes to its diverse pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Pyridine Ring Construction: The pyridine ring is often constructed via condensation reactions involving aldehydes and ammonia or amines.

    Coupling Reactions: The final step involves coupling the oxazole and pyridine rings with the phenyl and acetamide groups. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes:

    Catalyst Optimization: Using efficient catalysts to enhance reaction rates and selectivity.

    Process Intensification: Implementing continuous flow reactors to improve reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods, such as chromatography and crystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products

    Oxidation Products: Corresponding oxides and hydroxylated derivatives.

    Reduction Products: Reduced forms with hydrogenated aromatic rings.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

    Biology: Investigated for its antimicrobial and anticancer properties, showing promising results in inhibiting the growth of various pathogens and cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and infections.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide
  • N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-fluorophenoxy)acetamide

Uniqueness

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide stands out due to its unique combination of oxazole and pyridine rings, which contribute to its diverse pharmacological activities. Its specific substitution pattern enhances its binding affinity to molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-5-3-6-17(11-14)27-13-20(26)24-18-9-8-16(12-15(18)2)22-25-21-19(28-22)7-4-10-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

XXZBSZVWGGHPLT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.